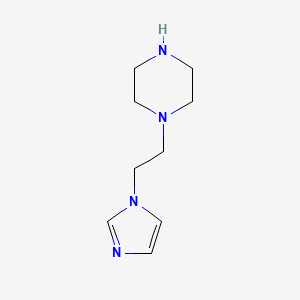

1-(2-Imidazol-1-yl-ethyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-imidazol-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-4-12(5-2-10-1)7-8-13-6-3-11-9-13/h3,6,9-10H,1-2,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDMCLGFEXQYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374753 | |

| Record name | 1-(2-Imidazol-1-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381721-55-7 | |

| Record name | 1-(2-Imidazol-1-yl-ethyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 381721-55-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular intricate details: A Technical Guide to the Mechanism of Action of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Introduction: A Molecule of Interest in Neuromodulation

In the landscape of contemporary pharmacology, the quest for novel molecules that can finely tune neuronal communication remains a paramount objective. Within this pursuit, 1-(2-Imidazol-1-yl-ethyl)-piperazine emerges as a compound of significant interest. Its chemical architecture, featuring a core piperazine ring linked to an imidazole moiety via an ethyl bridge, places it within a class of compounds known for their interaction with key players in neurotransmission. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing upon established principles of G protein-coupled receptor (GPCR) pharmacology and data from structurally analogous compounds. We will explore its likely molecular target, the subsequent signaling cascades, and the state-of-the-art methodologies required for its rigorous characterization.

The structural hallmarks of this compound, namely the imidazole and piperazine groups, are frequently encountered in ligands of histamine receptors. Specifically, these motifs are integral to a multitude of antagonists developed for the histamine H3 receptor (H3R).[1][2][3] The H3R, a presynaptic autoreceptor predominantly expressed in the central nervous system, acts as a crucial regulator of histamine release and the release of other key neurotransmitters.[1] This positions this compound as a prime candidate for investigation as a modulator of the histaminergic system, with potential therapeutic implications for a range of neurological and psychiatric disorders.

The Primary Pharmacological Target: The Histamine H3 Receptor

Based on extensive structure-activity relationship (SAR) studies of similar chemical series, the most probable primary pharmacological target of this compound is the histamine H3 receptor.[1][4][5] Numerous piperazine-containing compounds have been synthesized and characterized as potent and selective H3R antagonists.[2][3] The imidazole ring is a key pharmacophoric element that often mimics the endogenous ligand, histamine, allowing for high-affinity binding to the receptor.

The H3 receptor is a member of the GPCR superfamily and is canonically coupled to the Gi/o family of G proteins.[6] Upon activation by an agonist, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As an antagonist, this compound would be expected to bind to the H3R and block the binding of endogenous histamine, thereby preventing this inhibitory signaling cascade. This would result in a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Proposed Signaling Pathway

The proposed mechanism of action of this compound as an H3R antagonist is depicted in the following signaling pathway diagram:

References

- 1. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4- n-propylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-imidazole histamine H3 ligands. Part I. Synthesis of 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives as H3-antagonists with H1 blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Physicochemical properties of 1-(2-Imidazol-1-yl-ethyl)-piperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Imidazol-1-yl-ethyl)-piperazine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule incorporating both an imidazole and a piperazine moiety, its behavior in biological systems is governed by properties such as its acid-base dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only predicted values for these key parameters but also detailing the robust experimental methodologies required for their empirical determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to provide a framework for the accurate physicochemical characterization of this and similar molecules.

Compound Identification

| Structure |  |

| IUPAC Name | 1-(2-(1H-imidazol-1-yl)ethyl)piperazine |

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 381721-54-6[1] |

Acidity and Basicity Profile (pKa)

The acid-base dissociation constant, pKa, is a critical parameter that dictates the ionization state of a molecule at a given pH. For a drug candidate, the pKa value profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge of a molecule affects its ability to cross biological membranes and interact with targets. This compound possesses three nitrogen atoms capable of protonation, leading to multiple pKa values.

-

N-1 of Imidazole: The imidazole ring has a nitrogen atom (N-3) that is basic.

-

N-1' and N-4' of Piperazine: The piperazine ring contains two secondary amine-like nitrogens. The N-1' nitrogen is a tertiary amine due to substitution, while the N-4' nitrogen is a secondary amine.

Based on analogous structures, the pKa values for piperazine itself are approximately 9.73 (for the first protonation) and 5.35 (for the second protonation) at 298K.[2][3] The substitution on the piperazine ring will slightly alter these values. The imidazole ring contributes another basic center. The predicted pKa values are summarized below.

Predicted pKa Values

| Ionizable Center | Predicted pKa | Rationale |

| Piperazine (N-4') | ~9.5 - 9.8 | The secondary amine is the most basic site, similar to piperazine's first pKa. |

| Imidazole (N-3) | ~6.8 - 7.2 | Typical pKa for the conjugate acid of imidazole. |

| Piperazine (N-1') | ~5.0 - 5.5 | The tertiary amine, electron-withdrawing effects from the ethyl-imidazole group lower its basicity compared to the N-4' nitrogen. |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and widely used technique for pKa determination.[4] It involves monitoring pH changes in a solution of the analyte upon the gradual addition of a titrant (an acid or a base). The pKa is derived from the inflection point of the resulting titration curve.[4][5]

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in purified water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and insert the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a multi-protic base, multiple inflection points will be observed.

References

- 1. 381721-54-6|1-[2-(1H-Imidazol-4-yl)ethyl]piperazine|BLD Pharm [bldpharm.com]

- 2. uregina.ca [uregina.ca]

- 3. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Imidazol-1-yl-ethyl)-piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth overview of 1-(2-Imidazol-1-yl-ethyl)-piperazine (CAS No. 381721-55-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperazine and imidazole moieties are both considered "privileged structures" in pharmacology, known for their prevalence in biologically active compounds. This guide details the compound's chemical identity, physicochemical properties, a robust, plausible synthesis pathway, and state-of-the-art analytical methodologies for its characterization. Furthermore, it explores the compound's potential as a versatile building block in the synthesis of novel therapeutic agents, grounded in the wide-ranging biological activities of related piperazine derivatives.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. This compound is a bifunctional molecule featuring a piperazine ring N-substituted with an ethyl-imidazole group.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 381721-55-7 | [1] |

| Molecular Formula | C₉H₁₆N₄ | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| IUPAC Name | 1-[2-(1H-imidazol-1-yl)ethyl]piperazine | |

| Synonyms | 1-[2-(Piperazin-1-yl)ethyl]-1H-imidazole | [2] |

The physical and chemical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data is limited, predicted values and vendor-supplied information provide a reliable baseline for laboratory use.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Colorless to pale yellow oil, or low melting solid | Based on vendor data[3] |

| Boiling Point | 124-126 °C (Predicted) | |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |

| pKa | 9.06 ± 0.10 (Predicted) | The basicity of the piperazine nitrogen is critical for salt formation and biological interactions. |

Synthesis Pathway: A Chemist's Perspective

While a specific, peer-reviewed synthesis for this compound is not widely published, a highly plausible and efficient route can be designed based on established chemical principles for N-alkylation of piperazines. The strategy described in patent literature for analogous structures, such as the preparation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, involves the reaction of a piperazine salt with a suitable alkyl halide[2]. This approach prevents undesired dialkylation, a common side reaction when using free piperazine.

The proposed synthesis involves a nucleophilic substitution reaction between piperazine and 1-(2-chloroethyl)-1H-imidazole.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Synthesis

-

Rationale : Using a slight excess of piperazine can help drive the reaction to completion while minimizing the formation of the disubstituted byproduct. The inorganic base is crucial for neutralizing the HCl generated from the chloro-reactant (if starting from the hydrochloride salt) and the proton on the piperazine nitrogen, thus facilitating the nucleophilic attack.

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.2 equivalents) and a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Base Addition : Add anhydrous potassium carbonate (2.5 equivalents) to the suspension. The base will act as an HCl scavenger and deprotonate the piperazine.

-

Reactant Addition : Slowly add a solution of 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.0 equivalent) in the same solvent to the flask.

-

Reaction : Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by silica gel column chromatography, using a gradient elution of dichloromethane/methanol to isolate the pure this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of synthesized compounds. For a molecule like this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

-

Expert Insight : A significant challenge in the HPLC analysis of simple piperazine derivatives is their lack of a strong UV chromophore, making sensitive detection difficult[3]. To overcome this, pre-column derivatization is the industry-standard approach. This self-validating system ensures that only compounds with a reactive amine (like our target) will generate a signal, enhancing specificity and sensitivity.

Caption: Workflow for HPLC-UV analysis using pre-column derivatization.

Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

This protocol is adapted from validated methods for trace piperazine analysis[3][4].

-

Reagent Preparation :

-

Analyte Stock : Accurately weigh and dissolve this compound in acetonitrile (ACN) to a known concentration (e.g., 1 mg/mL).

-

NBD-Cl Solution : Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in ACN.

-

-

Derivatization :

-

In a vial, mix an aliquot of the analyte solution with an excess of the NBD-Cl solution.

-

Heat the vial at 60 °C for 30 minutes to form the stable, UV-active NBD-piperazine derivative.

-

Cool and dilute with the mobile phase to the desired concentration for injection.

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v)[4].

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 35 °C.

-

Detection : UV detector set at the absorption maximum of the derivative (approx. 340 nm)[4].

-

Injection Volume : 10 µL.

-

-

Quantification : Generate a calibration curve using standards prepared with the same derivatization procedure to ensure accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for unequivocal structure confirmation. The spectra of N,N'-substituted piperazines can exhibit complex behavior due to conformational isomers (chair-boat interconversion) and rotamers, especially if amide bonds are present[5]. For this compound, the key is to identify the characteristic signals for each part of the molecule.

-

Expected ¹H NMR Signals :

-

Imidazole Ring : Three distinct aromatic protons, with chemical shifts typically between δ 7.0 and 8.0 ppm.

-

Ethyl Linker : Two triplet signals, each integrating to 2H, corresponding to the -CH₂-CH₂- linkage.

-

Piperazine Ring : Two broad signals, each integrating to 4H, for the chemically equivalent -CH₂- groups on the ring. The free amine proton (-NH) may appear as a broad singlet.

-

-

Expected ¹³C NMR Signals :

-

Distinct signals for the carbons of the imidazole ring, the ethyl linker, and the piperazine ring.

-

Applications in Drug Discovery and Pharmacology

The piperazine ring is a cornerstone pharmacophore in modern drug design, prized for its ability to improve aqueous solubility and its presence in numerous FDA-approved drugs targeting a wide array of conditions[6][7]. Its derivatives are known to possess diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[8][9][10].

The subject of this guide, this compound, serves as a valuable scaffold and building block for creating libraries of novel compounds for high-throughput screening. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, allowing for the systematic exploration of chemical space.

References

- 1. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

Biological activity of 1-(2-Imidazol-1-yl-ethyl)-piperazine derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(2-Imidazol-1-yl-ethyl)-piperazine Derivatives

Executive Summary

The synthesis of hybrid molecules incorporating multiple pharmacophores is a cornerstone of modern medicinal chemistry. Among these, the scaffold combining imidazole and piperazine rings has garnered significant attention. The this compound core structure merges the versatile coordination chemistry and biological reactivity of the imidazole moiety with the favorable pharmacokinetic properties conferred by the piperazine ring.[1] Piperazine's six-membered ring with two opposing nitrogen atoms provides structural rigidity, improved water solubility, and enhanced target affinity, making its derivatives prominent in a wide array of therapeutics.[1][2] This guide synthesizes current research to provide an in-depth analysis of the diverse biological activities of these derivatives, focusing on their anticancer, antimicrobial, and neuropharmacological potential. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present standardized protocols for their biological evaluation.

Introduction: The Rationale for a Hybrid Scaffold

The imidazole ring, a five-membered aromatic heterocycle, is a fundamental component of many biologically active molecules, including the amino acid histidine.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial and anticancer properties, by interfering with key cellular processes like DNA replication and cell wall synthesis.[4] The piperazine heterocycle is a privileged scaffold in drug discovery, frequently improving the aqueous solubility and oral bioavailability of drug candidates.[1]

The strategic combination of these two moieties into the this compound framework creates a versatile platform for developing novel therapeutic agents. The ethyl linker provides conformational flexibility, while the terminal nitrogen of the piperazine ring offers a convenient site for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity against various biological targets.

Key Biological Activities and Mechanisms

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[5][6] The mechanism often involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

A notable mechanism of action for this class of compounds is the disruption of the cell cycle. For instance, certain novel imidazole-oxadiazole-piperazine hybrids have been shown to induce G2/M phase cell cycle arrest in breast (MDA-MB-231), pancreatic (MIA PaCa-2), and prostate (DU-145) cancer cells.[5] This arrest is achieved through the dose-dependent downregulation of key cell cycle regulatory proteins. Specifically, treatment with these compounds leads to a decrease in the expression of Cyclin-Dependent Kinase 1 (CDK1), CDK2, and Cyclin B1.[5] The inhibition of the CDK1/Cyclin B1 complex is critical, as this complex is the primary driver of entry into mitosis. By preventing its activation, the compounds effectively halt cell division and can subsequently trigger apoptosis. Molecular docking studies further suggest that these derivatives can interact strongly with inhibitor of differentiation/DNA-binding (ID) proteins, highlighting a potential pathway for their anticancer effects.[5]

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature of the substituent on the piperazine ring.

-

Aromatic Substituents: The introduction of various substituted aryl or heteroaryl groups at the N4 position of the piperazine ring significantly influences cytotoxicity.

-

Electron-Withdrawing vs. Donating Groups: The electronic properties of the substituents play a key role. For example, studies on imidazo[1,2-a]pyrazine derivatives show that specific substitutions can lead to IC50 values in the low micromolar range against cell lines like HepG2 and MCF-7.[7][8]

-

Lipophilicity: The overall lipophilicity of the molecule, modulated by the piperazine substituent, affects cell permeability and target engagement.

Quantitative Data on Anticancer Activity

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-Oxadiazole-Piperazine Hybrid (5w) | MDA-MB-231 (Breast) | 7.51 ± 1.1 | [5] |

| Imidazole-Oxadiazole-Piperazine Hybrid (5w) | MIA PaCa-2 (Pancreas) | 10.32 ± 1.2 | [5] |

| Imidazole-Oxadiazole-Piperazine Hybrid (5w) | DU-145 (Prostate) | 11.23 ± 1.3 | [5] |

| Naphthalen-1-ylmethyl substituted benzimidazolium salt | DLD-1 (Colorectal) | 15.56 ± 4.01 | [9] |

| 4-methylbenzyl substituted benzimidazolium salt | HepG2 (Liver) | 15.16 | [9] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[5]

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity

The imidazole-piperazine scaffold is a potent pharmacophore for developing new antimicrobial agents to combat the rise of drug-resistant pathogens.[4] These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][10]

Mechanism of Action

The antimicrobial action of imidazole derivatives involves multiple mechanisms:

-

Inhibition of Cell Wall Synthesis: They can interfere with the biosynthesis of ergosterol in fungi or peptidoglycan in bacteria, compromising cell wall integrity.[4]

-

DNA Replication Interference: Some derivatives can intercalate with bacterial DNA or inhibit enzymes crucial for replication.[4]

-

Cell Membrane Disruption: The lipophilic nature of certain derivatives allows them to insert into the lipid bilayer of the cell membrane, leading to increased permeability and cell death.[4]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazole Derivative (HL1/HL2) | Staphylococcus aureus | >2.44 | [4] |

| Imidazole Derivative (HL1/HL2) | Escherichia coli | >2.44 | [4] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k) | Listeria monocytogenes | Potent | [11] |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide (3k) | Trichoderma viride (fungus) | Potent | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Neuropharmacological and Neuroprotective Activity

Recent studies have highlighted the potential of this compound derivatives in treating neurological and psychiatric disorders. Their structural features allow them to cross the blood-brain barrier and interact with central nervous system (CNS) targets.

Mechanism of Action: Modulation of Neurotransmitter Systems

Certain piperazine derivatives demonstrate anxiolytic-like and antidepressant-like activities by modulating multiple neurotransmitter systems.[12]

-

Serotonergic System: The antidepressant effects are often mediated through the serotonergic system. Pre-treatment with agents that block serotonin receptors (like WAY-100635) or deplete serotonin (like PCPA) can abolish the antidepressant-like activity of these compounds in behavioral models like the forced swimming test.[12]

-

GABAergic System: The anxiolytic-like activity is modulated by both the serotonergic system and the benzodiazepine site of the GABAA receptor.[12] This dual action is particularly promising, as it may offer a broader therapeutic window or a different side-effect profile compared to single-target agents.

Furthermore, in the context of neurodegenerative diseases like Alzheimer's, N,N'-disubstituted piperazine derivatives have been designed to act as multi-target agents. One promising hybrid molecule was shown to reduce both amyloid and Tau pathologies while preserving memory in preclinical models.[13] This was achieved by combining an anti-amyloid scaffold with acetylcholinesterase inhibition properties.[13]

Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through multi-step synthetic routes. A common approach involves the initial synthesis of the imidazole and piperazine moieties, followed by their coupling. For example, the Debus–Radziszewski reaction is a successful method for synthesizing certain imidazole derivatives.[4] The final step often involves an N-alkylation or N-arylation of the piperazine ring to introduce chemical diversity.

Future Perspectives and Conclusion

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and multi-target neuropharmacological effects, underscore the versatility of this chemical framework. Future research should focus on:

-

Lead Optimization: Systematically modifying the substituents on both the imidazole and piperazine rings to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

Mechanism Elucidation: Employing advanced techniques like proteomics and transcriptomics to gain a deeper understanding of the molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Progressing the most promising candidates from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to In-Silico Modeling of 1-(2-Imidazol-1-yl-ethyl)-piperazine Interactions

Executive Summary

In the landscape of modern drug discovery, in-silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1] By simulating molecular interactions computationally, researchers can predict binding affinities, elucidate mechanisms of action, and rationally design molecules with enhanced efficacy and specificity. This guide provides a comprehensive, in-depth technical framework for modeling the interactions of a representative small molecule, 1-(2-Imidazol-1-yl-ethyl)-piperazine, with a plausible protein target. We will navigate through the essential stages of data preparation, methodological application—including pharmacophore modeling, molecular docking, and molecular dynamics simulations—and the critical analysis of the resulting data. The protocols described herein are designed as self-validating systems, where each step builds upon and corroborates the last, ensuring a robust and reliable modeling cascade.

Introduction: The Rationale for In-Silico Investigation

The journey of a drug from concept to clinic is arduous and resource-intensive. Computational, or in-silico, methods provide a powerful set of tools to navigate this journey more efficiently, offering predictive insights that guide and prioritize experimental efforts.[2][3][4] The molecule at the center of this guide, this compound, contains structural motifs—specifically the imidazole and piperazine rings—that are prevalent in a wide range of biologically active compounds. The piperazine ring, for instance, is a common scaffold in molecules targeting G-protein coupled receptors (GPCRs) and other neurological targets.[5][6]

Given these structural features, this guide will use the Histamine H3 receptor , a GPCR involved in neurological functions, as a hypothetical but chemically plausible target to illustrate the complete in-silico modeling workflow. This case study approach allows us to demonstrate the causality behind experimental choices and provide field-proven insights applicable to a wide range of small molecule-protein systems.

Foundational Data Curation and System Preparation

The fidelity of any in-silico model is fundamentally dependent on the quality of the initial data.[1] Meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.

Ligand Preparation

The three-dimensional structure of the small molecule ligand is the starting point.

Protocol: Ligand Structure Acquisition and Preparation

-

Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem or draw it using chemical sketcher software.

-

Generate 3D Coordinates: Convert the 2D structure into a 3D conformation. Tools like Open Babel can be used for this purpose.

-

Energy Minimization: The initial 3D structure may not be in a low-energy state. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Assign Protonation State: Determine the most likely protonation state of the molecule at physiological pH (typically ~7.4). The piperazine and imidazole moieties are ionizable, and their charge state is critical for accurate interaction modeling.

-

Save in Appropriate Format: Save the prepared ligand structure in a suitable format, such as .mol2 or .sdf, which retains 3D coordinates and atomic properties.

Protein Target Preparation

The selection and preparation of the target protein structure are equally critical.

Protocol: Protein Structure Acquisition and Preparation

-

Retrieve Structure from PDB: Download the experimentally determined 3D structure of the Histamine H3 receptor from the Protein Data Bank (PDB).[7] When multiple structures are available, select one with high resolution (<2.5 Å), bound to a ligand similar to our compound of interest if possible, and with minimal missing residues. For this guide, we'll hypothetically select a suitable PDB entry.

-

Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water, ions, and co-solvents that are not critical to the binding interaction. The co-crystallized ligand should be removed to prepare the pocket for docking.

-

Repair and Refine Structure: Check for and repair any missing atoms or residues in the protein structure.[8] Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

-

Assign Protonation and Tautomeric States: Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the microenvironment of the binding pocket.

-

Save the Processed Structure: Save the cleaned and prepared protein structure as a .pdb file for further use.

Core In-Silico Methodologies: A Multi-Pillar Approach

A robust in-silico strategy relies on a combination of techniques, each providing a different layer of insight. This multi-pillar approach ensures that the predictions are not an artifact of a single method but are corroborated across different computational scales.

Pillar 1: Pharmacophore Modeling

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[9][10][11] It serves as an excellent tool for initial virtual screening or for understanding the key interaction points within a binding site.[9][12]

Causality: We start with pharmacophore modeling to generate an initial hypothesis of the key interactions. If we have a known set of active ligands, a ligand-based model can be built. If we have a good quality receptor structure, a structure-based model can be derived from the key residues in the binding pocket. This model then acts as a rapid filter to screen large compound libraries or to align our specific ligand for initial docking studies.

Caption: Workflow for generating a pharmacophore model.

Pillar 2: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[13][14] It is a foundational technique in structure-based drug design. We will use AutoDock Vina, a widely used and validated open-source docking engine.[15]

Causality: Docking provides the first quantitative prediction of binding. It scores different poses based on a force field, allowing us to rank-order potential binders and identify the most likely binding mode. This static "snapshot" is essential before committing to more computationally expensive analyses.

Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein (.pdb) and ligand (.mol2) files into the .pdbqt format required by Vina. This step adds charges and defines rotatable bonds. AutoDock Tools (ADT) is typically used for this.[8]

-

Define the Search Space (Grid Box): Define a 3D grid box that encompasses the binding site of the receptor.

-

Targeted Docking: If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on this site with dimensions large enough to allow the ligand to rotate freely (e.g., 25x25x25 Å).

-

Blind Docking: If the binding site is unknown, the grid box should cover the entire protein surface.[16]

-

-

Create Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.

-

Run Vina Simulation: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

-

Analyze Results: Vina will output a .pdbqt file containing the predicted binding poses (typically up to 9) and their corresponding binding affinities in kcal/mol. The log.txt file also contains these scores. The pose with the lowest binding energy is considered the most favorable.

Hypothetical Data Presentation: Docking Results

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -9.2 | 0.00 | ASP114, TYR332, HIS420 |

| 2 | -8.8 | 1.35 | ASP114, PHE189, TYR332 |

| 3 | -8.5 | 2.11 | TRP109, SER118, HIS420 |

Pillar 3: Molecular Dynamics (MD) Simulations

While docking provides a static picture, molecular dynamics (MD) simulations introduce dynamics, simulating the movement of atoms and molecules over time.[1][17] This allows for the assessment of the stability of the protein-ligand complex in a simulated physiological environment (water, ions). GROMACS is a powerful and widely used engine for MD simulations.[18][19][20]

Causality: MD simulation is a crucial validation step. A high-scoring docking pose may not be stable over time. MD allows us to observe if the ligand remains in the binding pocket, to analyze the persistence of key interactions (like hydrogen bonds), and to understand how the protein structure adapts to the ligand's presence.[21][22]

Caption: The sequential stages of a molecular dynamics simulation.

Protocol: Protein-Ligand MD Simulation with GROMACS

-

System Preparation:

-

Merge Coordinates: Combine the PDB file of the receptor and the best docking pose of the ligand into a single complex file.

-

Generate Topology: Create a topology file for the complex. This requires a force field (e.g., CHARMM36 for proteins[18]) and separate parameters for the ligand (which can be generated using servers like CGenFF). The topology file describes all atoms, bonds, angles, and charges in the system.[21]

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

-

Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.

-

-

Energy Minimization (EM): Perform a steep descent energy minimization to relax the system and remove any steric clashes before starting the dynamic simulation.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short period (e.g., 100 ps) to bring it to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.[21]

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for a longer period (e.g., 200 ps) to adjust the system to the desired pressure (e.g., 1 bar), allowing the box volume to fluctuate to achieve the correct density.

-

-

Production MD Run: Run the main simulation for a significant duration (e.g., 50-100 ns) without restraints. All atomic coordinates are saved at regular intervals, creating a trajectory file.

-

Trajectory Analysis: Analyze the output trajectory to assess:

-

RMSD (Root Mean Square Deviation): To check the stability of the protein backbone and the ligand's pose over time.

-

RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

-

Hydrogen Bonds: To determine the occupancy of key hydrogen bonds between the ligand and protein throughout the simulation.

-

Conclusion: Synthesizing a Coherent Narrative

This guide has outlined a rigorous, multi-step in-silico workflow for investigating the interactions of this compound. By integrating pharmacophore modeling for initial hypothesis generation, molecular docking for pose and affinity prediction, and molecular dynamics simulations for stability and dynamic validation, we construct a self-validating system. Each stage provides crucial data that informs and corroborates the next. This structured approach, grounded in scientific causality, not only enhances the predictive power of the models but also provides deep molecular insights that can effectively guide the complex process of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]

- 8. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 9. dovepress.com [dovepress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. ijrpr.com [ijrpr.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 19. GROMACS Tutorials [mdtutorials.com]

- 20. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 21. bioinformaticsreview.com [bioinformaticsreview.com]

- 22. Protein-Ligand Complex [mdtutorials.com]

1-(2-Imidazol-1-yl-ethyl)-piperazine discovery and history

An In-depth Technical Guide to the 1-(2-Imidazol-1-yl-ethyl)-piperazine Scaffold: Synthesis, Pharmacological Significance, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound core, a significant scaffold in modern medicinal chemistry. While the specific discovery and history of this exact molecule are not extensively documented in publicly available literature, its constituent parts—the imidazole and piperazine rings—are ubiquitous in pharmaceuticals. This document will explore the synthesis, chemical properties, and the vast therapeutic potential of this scaffold by examining its derivatives and their roles in targeting various disease pathways.

Introduction: The Strategic Importance of the Imidazole and Piperazine Moieties

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine. Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a privileged structure in enzyme active sites and a versatile component in drug design.

Similarly, the piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, is a common scaffold in drug development. Its conformational flexibility and the ability to modify its nitrogen atoms allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

The combination of these two moieties in the this compound scaffold creates a versatile platform for the development of novel therapeutics. The ethyl linker provides a flexible spacer between the two heterocyclic systems, allowing for optimal interaction with biological targets.

Synthetic Strategies for this compound

A plausible and efficient synthesis of this compound can be designed based on established nucleophilic substitution reactions. A detailed experimental protocol for a potential synthetic route is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from imidazole and a suitable piperazine derivative.

Materials:

-

Imidazole

-

1-(2-Chloroethyl)piperazine dihydrochloride

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Deprotonation of Imidazole: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole (1.0 eq) in anhydrous DMF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of imidazole.

-

Nucleophilic Substitution: A solution of 1-(2-chloroethyl)piperazine dihydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 2.5 eq) in anhydrous DMF is added to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to afford pure this compound.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Proposed synthetic pathway for this compound.

Pharmacological Significance and Structure-Activity Relationship (SAR) Insights

The this compound scaffold is a key component in a variety of pharmacologically active compounds. Its structural features allow for diverse interactions with biological targets, making it a valuable starting point for drug discovery programs. The table below summarizes the biological activities of several complex molecules that incorporate a similar imidazolyl- or benzimidazolyl-ethyl-piperazine core.

| Compound Class | Biological Target | Therapeutic Area | Key Structural Features |

| Benzimidazole Derivatives[1] | c-Myc | Oncology (Lung Cancer) | The benzimidazole core mimics a key interaction domain, while the ethyl-piperidine moiety likely enhances solubility and cell permeability. |

| Imidazo[1,2-a]pyridine Derivatives (e.g., GLPG1690)[2][3] | Autotaxin | Idiopathic Pulmonary Fibrosis | The piperazine group serves as a linker to a side chain that optimizes pharmacokinetic properties and reduces off-target effects like hERG inhibition. |

| Triazolopyrazine Derivatives (e.g., Volitinib)[4] | c-Met | Oncology | The core structure, including an imidazo[1,2-a]pyridine linked to a piperazine, is crucial for binding to the c-Met kinase domain. |

The versatility of the this compound scaffold in drug design is illustrated in the diagram below.

Caption: Versatility of the this compound scaffold in drug design.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the imidazolyl-ethyl-piperazine motif has led to the discovery of potent and selective inhibitors for various therapeutic targets.

Case Study 1: c-Myc Inhibitors for Lung Cancer

The c-Myc protein is a critical driver in many human cancers, including lung cancer.[1] A recent study describes the design of novel benzimidazole derivatives as c-Myc inhibitors.[1] In these molecules, a substituted benzimidazole is connected via an ethyl linker to a piperidine ring, a close analog of piperazine. This design strategy aims to disrupt the interaction between c-Myc and its binding partner Max. The ethyl-piperidine portion of the molecule is crucial for optimizing the compound's anticancer activity and pharmacokinetic properties.[1]

Case Study 2: Autotaxin Inhibitors for Idiopathic Pulmonary Fibrosis

Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in fibrosis.[2][3] The clinical candidate GLPG1690 is a potent autotaxin inhibitor that features a complex chemical structure, including an imidazo[1,2-a]pyridine core linked to a piperazine moiety.[2][3] The piperazine ring acts as a central scaffold, connecting the core to a side chain that was optimized to reduce off-target effects and improve the overall drug-like properties of the molecule.[2][3]

Case Study 3: c-Met Inhibitors for Cancer Therapy

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Volitinib is a highly potent and selective c-Met inhibitor that incorporates an imidazo[1,2-a]pyridine group.[4] While not containing the exact title scaffold, its discovery highlights the importance of the broader class of N-heterocyclic compounds linked to piperazine in kinase inhibitor design. The structure-activity relationship studies for these compounds often revolve around modifications of the piperazine substituent to enhance potency and selectivity.[4]

Future Perspectives

The this compound scaffold will likely continue to be a valuable starting point for the design of new therapeutic agents. Its synthetic accessibility and the ability to easily generate diverse libraries of derivatives make it an attractive core for high-throughput screening and lead optimization campaigns. Future research may focus on:

-

Novel Kinase Inhibitors: The scaffold is well-suited for the development of new kinase inhibitors, leveraging the hydrogen bonding capabilities of the imidazole and the versatile substitution patterns of the piperazine.

-

GPCR Ligands: The basic nitrogen of the piperazine ring is a common feature in ligands for G-protein coupled receptors.

-

Antimicrobial Agents: Imidazole and piperazine derivatives have shown promise as antibacterial and antifungal agents.[5]

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry. Its robust synthetic routes and the favorable physicochemical properties it imparts on molecules make it a cornerstone of many drug discovery projects. The case studies presented here underscore the immense potential of this scaffold in developing novel therapies for a wide range of diseases. As our understanding of disease biology deepens, the versatility of the this compound scaffold will undoubtedly be leveraged to create the next generation of targeted medicines.

References

- 1. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of the 1-(2-Imidazol-1-yl-ethyl)-piperazine Scaffold: A Multi-Target Approach to CNS Disorders

Abstract

The confluence of privileged chemical scaffolds in a single molecular entity presents a compelling strategy for the development of novel therapeutics, particularly for complex multifactorial diseases of the central nervous system (CNS). This technical guide explores the therapeutic potential of the 1-(2-Imidazol-1-yl-ethyl)-piperazine core structure. By dissecting the well-established pharmacological roles of its constituent imidazole and piperazine moieties, we posit that this scaffold is a promising candidate for a multi-target-directed ligand (MTDL) approach. This document provides a comprehensive analysis of its potential primary molecular targets—histamine H3, serotonin 5-HT1A, and dopamine D2/D3 receptors—and outlines a detailed roadmap for its preclinical evaluation.

Introduction: The Rationale for a Multi-Target Ligand

The "one molecule, one target" paradigm has historically dominated drug discovery. However, for complex CNS disorders such as schizophrenia, depression, and cognitive impairments, which involve intricate and overlapping pathophysiological pathways, multi-target agents offer the potential for enhanced efficacy and a more favorable side-effect profile. The this compound scaffold is a prime example of a structure designed for such polypharmacology. It synergistically combines two key pharmacophores:

-

The Imidazole Ring: A cornerstone of many potent and selective histamine H3 receptor antagonists.[1][2]

-

The Piperazine Moiety: A versatile and privileged structure in CNS drug discovery, forming the core of numerous ligands for dopaminergic and serotonergic receptors.[3][4][5]

This guide will deconstruct the therapeutic hypothesis for this scaffold, presenting the scientific rationale for investigating its activity at three high-value CNS targets and providing the experimental frameworks necessary for its validation.

Potential Primary Target I: Histamine H₃ Receptor Antagonism

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that negatively regulates the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonism of H₃R enhances the release of these neurotransmitters, making it a promising strategy for treating cognitive deficits and other neurological disorders.[6]

Scientific Rationale

The imidazole ring is a classic bioisostere of histamine and is a critical structural feature for high-affinity binding to the H₃ receptor.[7] Numerous potent H₃R antagonists, such as ciproxifan and thioperamide, feature this moiety.[2][7] The this compound structure incorporates this key feature, strongly suggesting a potential for H₃R antagonism.

Signaling Pathway

H₃Rs are Gαi/o-coupled receptors. Their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. An antagonist would block this constitutive activity, thereby increasing cAMP levels and promoting neurotransmitter release.

Caption: Proposed mechanism of H₃R antagonism.

Experimental Validation Workflow

A systematic evaluation is required to confirm affinity and functional activity at the H₃ receptor.

Caption: Experimental workflow for H₃R target validation.

Potential Primary Target II: Serotonin 5-HT₁A Receptor Agonism

The serotonin 5-HT₁A receptor is a key regulator of mood and anxiety. It functions as both a presynaptic autoreceptor on serotonergic neurons and a postsynaptic receptor in various brain regions. Partial agonists at this receptor, such as buspirone, are clinically effective anxiolytics and antidepressants.[3][8]

Scientific Rationale

The arylpiperazine moiety is a well-established pharmacophore for 5-HT₁A receptor ligands.[9] While the this compound scaffold does not contain a classic aryl group directly attached to the piperazine, the imidazole ring connected via an ethyl linker presents a structurally analogous motif that can engage with the receptor's binding pocket. This structural similarity provides a strong basis for hypothesizing agonistic or partial agonistic activity at the 5-HT₁A receptor.

Signaling Pathway

Similar to the H₃R, the 5-HT₁A receptor is coupled to Gαi/o proteins. Agonist binding inhibits adenylyl cyclase, reduces cAMP levels, and leads to hyperpolarization of the neuron through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Caption: Proposed signaling cascade for 5-HT₁A agonism.

Potential Primary Target III: Dopamine D₂/D₃ Receptor Antagonism

Dopamine D₂ and D₃ receptors are primary targets for antipsychotic medications.[10] While D₂ receptor blockade is crucial for treating the positive symptoms of schizophrenia, it is also associated with extrapyramidal side effects. D₃ receptors, which are highly expressed in limbic areas of the brain, are implicated in cognition, motivation, and reward.[11] Ligands with D₃ selectivity or a mixed D₂/D₃ profile are sought after for improved therapeutic outcomes.[12]

Scientific Rationale

The 1,4-disubstituted piperazine core is a privileged scaffold for D₂-like dopamine receptor ligands.[4][13] The specific nature of the substituents on the piperazine nitrogens dictates the affinity and selectivity for D₂ versus D₃ subtypes. The ethyl-imidazole substituent in our compound of interest represents a novel chemical space to explore within this established pharmacophore, making an investigation of its D₂/D₃ receptor affinity essential.

Signaling Pathway

D₂ and D₃ receptors are also members of the Gαi/o-coupled family. Their activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels, modulating neuronal excitability and neurotransmitter release. An antagonist would block the effects of endogenous dopamine at these receptors.

Caption: Mechanism of D₂/D₃ receptor antagonism.

Data Summary and Experimental Protocols

To guide the initial screening of the this compound scaffold, the following table presents hypothetical yet plausible target values based on published data for structurally related compounds.

| Target Receptor | Assay Type | Parameter | Hypothetical Value | Reference Compound Class |

| Histamine H₃ | Radioligand Binding | Kᵢ (nM) | 10 - 50 | Imidazole-based antagonists[2][7] |

| Functional (cAMP) | IC₅₀ (nM) | 20 - 100 | Imidazole-based antagonists[1] | |

| Serotonin 5-HT₁A | Radioligand Binding | Kᵢ (nM) | 5 - 30 | Arylpiperazine agonists[3][9] |

| Functional ([³⁵S]GTPγS) | EC₅₀ (nM) | 15 - 75 | Arylpiperazine agonists[8] | |

| Dopamine D₂ | Radioligand Binding | Kᵢ (nM) | 50 - 200 | Arylpiperazine antagonists[4][12] |

| Dopamine D₃ | Radioligand Binding | Kᵢ (nM) | 5 - 40 | Arylpiperazine antagonists[10][11] |

Detailed Protocol: Radioligand Binding Assay for H₃ Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human histamine H₃ receptor.

Materials:

-

HEK293 cells stably expressing the human H₃ receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

-

Non-specific binding control: Thioperamide (10 µM).

-

Test compound: this compound, serially diluted.

-

96-well microplates, glass fiber filters, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize H₃-HEK293 cells in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in assay buffer to a final protein concentration of 1 mg/mL.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of 10 µM thioperamide (for non-specific binding).

-

25 µL of serially diluted test compound.

-

-

Add 25 µL of [³H]-Nα-methylhistamine to all wells to a final concentration of ~1 nM.

-

Add 50 µL of the membrane preparation (approximately 20-40 µg of protein) to initiate the reaction. The total assay volume is 100 µL.

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound using non-linear regression analysis (log[inhibitor] vs. response). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel CNS therapeutics. Its hybrid structure logically suggests a multi-target profile with the potential to simultaneously modulate histaminergic, serotonergic, and dopaminergic systems. This integrated pharmacological action could offer a synergistic approach to treating complex neurological and psychiatric disorders.

The immediate path forward involves the synthesis of this compound and its systematic evaluation using the experimental workflows detailed in this guide. Initial screening should focus on determining the binding affinities and functional activities at H₃, 5-HT₁A, D₂, and D₃ receptors. Subsequent lead optimization efforts can then be directed at fine-tuning the affinity and selectivity profile to achieve the desired therapeutic effect, ultimately paving the way for a new generation of multi-target CNS drugs.

References

- 1. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 7. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

Technical Guide: Elucidating the Receptor Binding Profile of 1-(2-Imidazol-1-yl-ethyl)-piperazine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, 1-(2-Imidazol-1-yl-ethyl)-piperazine. Leveraging established principles of medicinal chemistry and pharmacology, this document outlines a systematic approach to identifying and quantifying the compound's interactions with key G-protein coupled receptors (GPCRs). The guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed screening cascade. It is intended for researchers and drug development professionals seeking to understand the pharmacological characteristics of this and structurally related molecules.

Introduction: Deconstructing this compound for Target Prioritization

The chemical architecture of this compound incorporates several key pharmacophores that suggest a high probability of interaction with aminergic GPCRs. The piperazine ring is a common scaffold in numerous centrally acting agents, often conferring affinity for dopamine and serotonin receptors.[1][2][3][4] The imidazole moiety is a well-established histamine mimetic, and its derivatives are known to possess high affinity for histamine receptors.[5][6][7] The ethyl linker provides conformational flexibility, allowing the molecule to adopt various orientations within a receptor's binding pocket.

Based on these structural alerts, a primary screening panel should focus on the following receptor families:

-

Dopamine Receptors: Specifically the D2 and D3 subtypes, as many arylpiperazines exhibit high affinity for these targets.[1][8][9]

-

Serotonin (5-HT) Receptors: A broad panel is warranted, with an initial focus on 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are frequently modulated by piperazine-containing compounds.[2][8][10]

-

Histamine Receptors: The presence of the imidazole ring strongly suggests potential interactions with H1, H2, and particularly H3 receptors.[5][6]

This initial assessment will guide the subsequent, more detailed characterization of the compound's binding affinity and selectivity.

Foundational Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[11][12] These assays are robust, sensitive, and allow for the determination of key parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the maximum receptor density (Bmax).[11][13] This guide will focus on two primary types of radioligand binding assays: saturation and competition assays.

General Workflow for Radioligand Binding Assays

The following diagram illustrates the generalized workflow for a filtration-based radioligand binding assay.

Caption: Generalized workflow for a filtration-based radioligand binding assay.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting competition and saturation binding assays to determine the receptor binding profile of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.[11]

Objective: To determine the inhibition constant (Ki) of this compound at a panel of selected receptors (e.g., Dopamine D2, Serotonin 5-HT1A, Histamine H3).

Materials:

-

Receptor-containing membranes (e.g., from CHO or HEK-293 cells stably expressing the human receptor of interest).

-

Specific radioligand for each receptor target (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Nα-methylhistamine for H3).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[14]

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in the final assay binding buffer.[14] Determine the protein concentration using a suitable method, such as the Pierce® BCA assay.[14]

-

Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

-

Total Binding: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of the radioligand solution.

-

Non-specific Binding (NSB): Add 150 µL of membranes, 50 µL of a high concentration of a known unlabeled ligand (displacer), and 50 µL of the radioligand solution.

-

Test Compound: Add 150 µL of membranes, 50 µL of the test compound at various concentrations (typically a 10-point, 5-log unit range), and 50 µL of the radioligand solution.[11]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[14]

-

Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters using a 96-well cell harvester.[14]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

-

Drying and Counting: Dry the filters and add scintillation cocktail.[14] Quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the affinity (Kd) of the radioligand for the receptor.[13]

Objective: To determine the Bmax and Kd for a specific receptor-radioligand interaction.

Procedure:

-

Assay Setup: Prepare a series of dilutions of the radioligand at increasing concentrations (e.g., 8 different concentrations).[14] For each concentration, set up wells for total binding and non-specific binding in triplicate.

-

Incubation, Filtration, and Counting: Follow the same procedure as in the competition assay (steps 3-6).

-

Data Analysis:

-

Calculate specific binding at each radioligand concentration.

-

Plot the specific binding against the radioligand concentration.

-